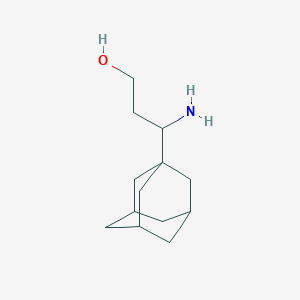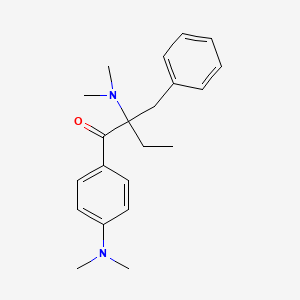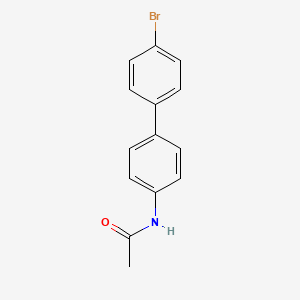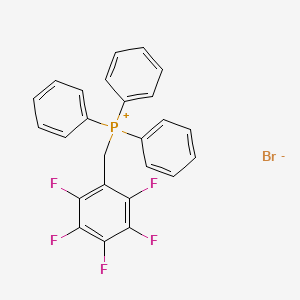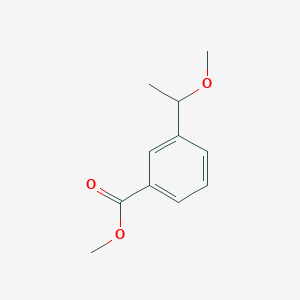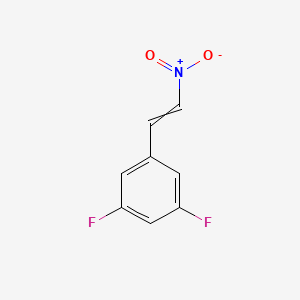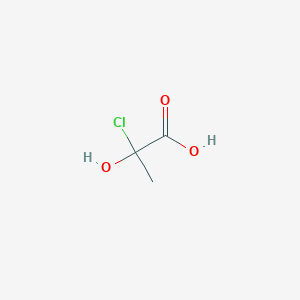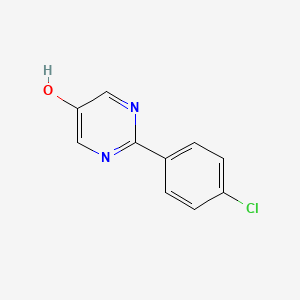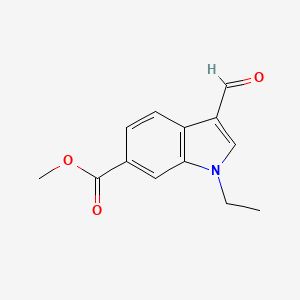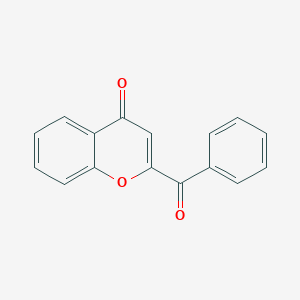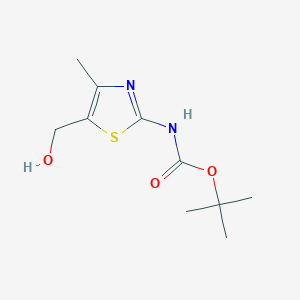
Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: (5-Carboxyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester.
Reduction: (5-Hydroxymethyl-4-methyl-thiazol-2-yl)-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism of action of Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to specific receptors, thereby altering cellular responses.
類似化合物との比較
Similar Compounds
Thiazole: The parent compound with a simpler structure.
(4-Methyl-thiazol-2-yl)-carbamic acid tert-butyl ester: Lacks the hydroxymethyl group.
(5-Hydroxymethyl-thiazol-2-yl)-carbamic acid tert-butyl ester: Lacks the methyl group.
Uniqueness
Tert-butyl 5-(hydroxymethyl)-4-methylthiazol-2-ylcarbamate is unique due to the presence of both hydroxymethyl and methyl groups on the thiazole ring. This structural feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H16N2O3S |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
tert-butyl N-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-6-7(5-13)16-8(11-6)12-9(14)15-10(2,3)4/h13H,5H2,1-4H3,(H,11,12,14) |
InChIキー |
IUKJGZQDJHHXDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
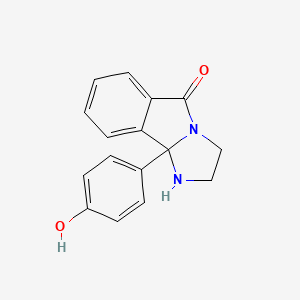
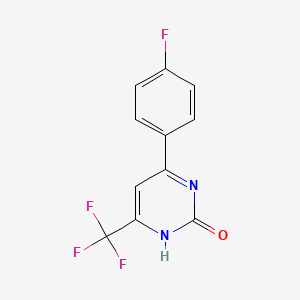
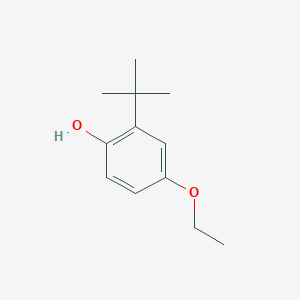
![1-[4-(Hydroxymethyl)phenyl]propan-2-one](/img/structure/B8705360.png)
